

A Comprehensive Technical Guide to Potassium Heptanoate

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Compound of Interest

Compound Name: Potassium heptanoate

Cat. No.: B101067

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **potassium heptanoate**, a potassium salt of the medium-chain fatty acid, heptanoic acid. This document outlines its fundamental chemical properties, synthesis methodologies, analytical techniques, and its role in metabolic pathways, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Potassium heptanoate is an organic compound that has garnered interest for its unique properties and potential applications, ranging from industrial uses to its role as a metabolite in therapeutic contexts.^[1] A summary of its key quantitative data is presented below.

Property	Value	References
CAS Number	16761-12-9	[1][2][3]
Molecular Formula	C ₇ H ₁₃ KO ₂	[1][2][3]
Molecular Weight	168.27 g/mol	[1]
IUPAC Name	Potassium heptanoate	[1]
Boiling Point	222.6°C at 760 mmHg	[4]
Flash Point	99.2°C	[4]
Appearance	White crystalline solid	[5]

Synthesis and Experimental Protocols

The synthesis of **potassium heptanoate** is primarily achieved through straightforward and high-yield chemical reactions.[1] Below are detailed protocols for the most common laboratory-scale synthesis methods.

Synthesis via Direct Neutralization

This method involves the acid-base reaction between heptanoic acid and a potassium base, typically potassium hydroxide (KOH).[1][5]

Experimental Protocol:

- **Reactant Preparation:** Prepare equimolar solutions of heptanoic acid and potassium hydroxide. A common solvent system is an ethanol-water mixture to ensure the solubility of both the fatty acid and the inorganic base.[1]
- **Reaction:** Slowly add the potassium hydroxide solution to the heptanoic acid solution while stirring continuously. The reaction is exothermic. Precise stoichiometric control (1:1 molar ratio) is crucial to maximize yield and purity.[1]
- **Equation:** $\text{CH}_3(\text{CH}_2)_5\text{COOH} + \text{KOH} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{COOK} + \text{H}_2\text{O}$

- Purification: The solvent is typically removed using a rotary evaporator. The resulting crude **potassium heptanoate** can be purified by recrystallization from a suitable solvent to yield the final product with high purity (>95%).[\[1\]](#)

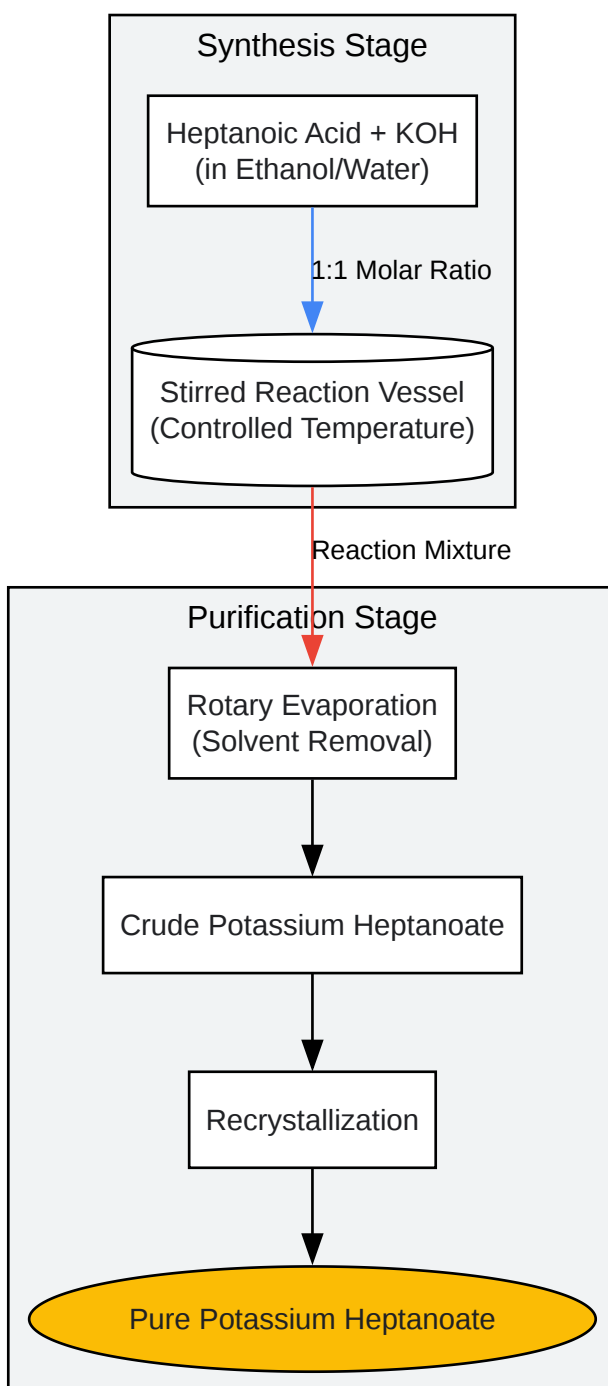
Synthesis via Saponification

An alternative route is the saponification of a heptanoic acid ester, such as methyl heptanoate.
[\[1\]](#)

Experimental Protocol:

- Reaction Setup: Reflux the methyl heptanoate in a methanolic solution of potassium hydroxide for several hours to ensure the reaction proceeds to completion.[\[1\]](#)
- Equation: $\text{CH}_3(\text{CH}_2)_5\text{COOCH}_3 + \text{KOH} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{COOK} + \text{CH}_3\text{OH}$
- Product Isolation: After the reaction is complete, remove the methanol by rotary evaporation.
- Purification: The resulting residue is purified, often by precipitation and subsequent recrystallization, to yield the final **potassium heptanoate** product. Yields for this method are typically around 90%.[\[1\]](#)

Below is a generalized workflow for the synthesis and purification of **potassium heptanoate**.



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Synthesis and Purification Workflow

Analytical Characterization

The purity and structure of synthesized **potassium heptanoate** are confirmed using various analytical techniques.

- **Vibrational Spectroscopy (FTIR/Raman):** This is a primary method for confirming the formation of the carboxylate salt. A key indicator is the disappearance of the C=O stretching vibration of the carboxylic acid (typically $1690\text{--}1750\text{ cm}^{-1}$) and the appearance of a strong absorption from the out-of-phase stretching of the C-O bonds in the carboxylate anion.[1]
- **Chromatography:** High-Performance Liquid Chromatography (HPLC), often with a C18 column, and Gas Chromatography (GC), which may require derivatization to increase volatility, are used to assess the purity of the compound.[5]

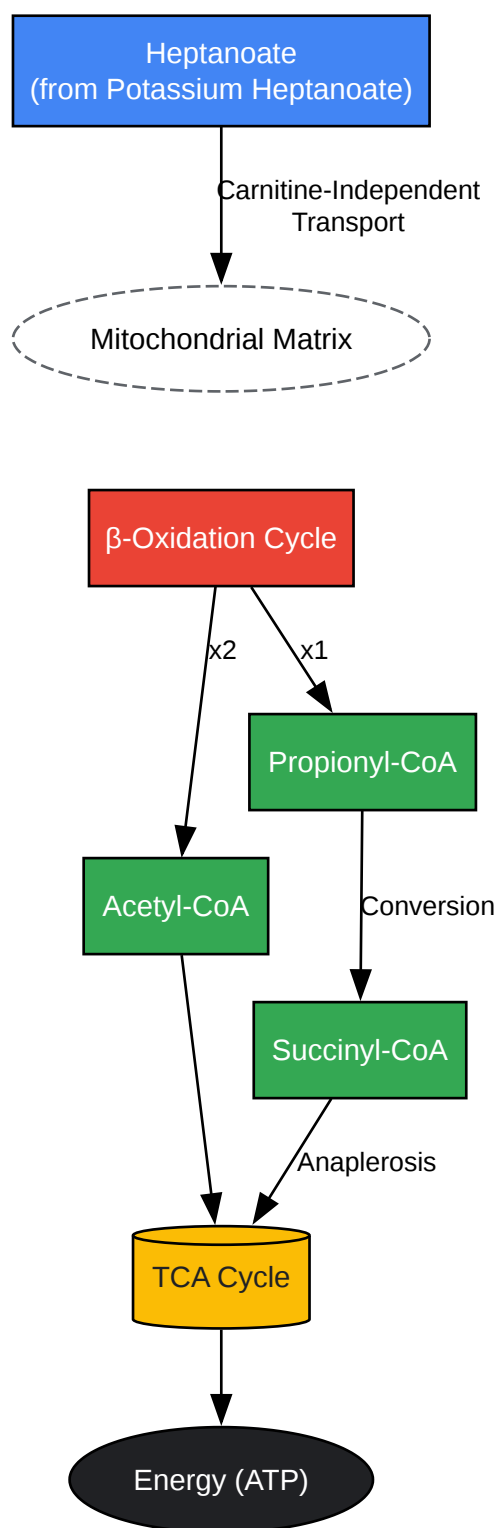
Metabolic Significance of Heptanoate

As a medium-chain fatty acid (MCFA), heptanoate (the anion of heptanoic acid) plays a significant role in cellular energy metabolism. Unlike long-chain fatty acids, MCFAs can enter the mitochondria for β -oxidation without the need for carnitine-mediated transport, allowing for rapid energy production.[6][7]

The metabolic fate of heptanoate is particularly interesting because it is an odd-chain fatty acid. Its breakdown through β -oxidation yields acetyl-CoA and, importantly, a final three-carbon unit, propionyl-CoA.[8] Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the citric acid cycle (TCA cycle). This process, known as anaplerosis, replenishes TCA cycle intermediates, which is vital for cellular energy and biosynthetic processes.

This unique metabolic property is the basis for the therapeutic use of triheptanoin (a triglyceride of heptanoic acid) in treating certain metabolic disorders like long-chain fatty acid oxidation disorders (LC-FAOD).[1][9]

The diagram below illustrates the metabolic pathway of heptanoate.



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Metabolic Pathway of Heptanoate

Applications in Research and Drug Development

Potassium heptanoate and its parent acid are significant in several areas of research:

- **Metabolic Disorders:** Heptanoate serves as a key metabolite in studies of treatments for fatty acid oxidation disorders.[1] Its anaplerotic role is a primary focus of this research.
- **Drug Delivery:** The amphiphilic nature of **potassium heptanoate** (a hydrophilic carboxylate head and a hydrophobic alkyl tail) makes it a candidate for investigation in novel drug delivery systems.[1]
- **Cell Signaling:** As signaling molecules, MCFAs can interact with membrane and nuclear receptors, influencing metabolism and cell survival.[6][10] This opens avenues for research into their effects on conditions like insulin sensitivity.[10]

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